molecular formula C28H38O2 B14404346 1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] CAS No. 88319-87-3

1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]

Cat. No.: B14404346
CAS No.: 88319-87-3
M. Wt: 406.6 g/mol
InChI Key: YEYYWXXGWIGDRQ-UHFFFAOYSA-N
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Description

1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] is an organic compound characterized by its unique structure, which includes a dodecane chain linking two benzene rings substituted with ethenyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] typically involves the reaction of 1,12-dibromododecane with 4-hydroxybenzaldehyde under basic conditions to form the intermediate 1,1’-(Dodecane-1,12-diyl)bis[4-hydroxybenzaldehyde]. This intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyloxy groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] can undergo various chemical reactions, including:

    Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyloxy groups can be reduced to form ethyl groups.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

Major Products

    Oxidation: Formation of 1,1’-(Dodecane-1,12-diyl)bis[4-(formyloxy)benzene] or 1,1’-(Dodecane-1,12-diyl)bis[4-(carboxyloxy)benzene].

    Reduction: Formation of 1,1’-(Dodecane-1,12-diyl)bis[4-(ethyloxy)benzene].

    Substitution: Formation of nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene] depends on its specific application. In drug delivery systems, for example, the compound can interact with biological membranes due to its amphiphilic nature, facilitating the transport of drugs across cell membranes. The molecular targets and pathways involved would vary based on the specific drug being delivered and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,12-Dodecanediyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one): Similar in having a dodecane chain but differs in the functional groups attached to the benzene rings.

    1,1’-(1,12-Dodecanediyl)di(2,4-imidazolidinedione): Another compound with a dodecane chain but with imidazolidinedione groups instead of ethenyloxy groups.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar in having a bis-benzene structure but with a shorter ethanediyl linker and methyl groups.

Properties

CAS No.

88319-87-3

Molecular Formula

C28H38O2

Molecular Weight

406.6 g/mol

IUPAC Name

1-ethenoxy-4-[12-(4-ethenoxyphenyl)dodecyl]benzene

InChI

InChI=1S/C28H38O2/c1-3-29-27-21-17-25(18-22-27)15-13-11-9-7-5-6-8-10-12-14-16-26-19-23-28(24-20-26)30-4-2/h3-4,17-24H,1-2,5-16H2

InChI Key

YEYYWXXGWIGDRQ-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=C(C=C1)CCCCCCCCCCCCC2=CC=C(C=C2)OC=C

Origin of Product

United States

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